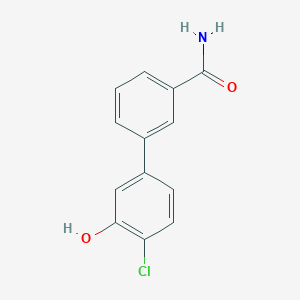
5-(3-Aminocarbonylphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminocarbonylphenyl)-2-chlorophenol, 95% (also known as 5-Amino-2-chlorophenol) is an organic compound that is used in many scientific and industrial applications. It is a colorless, water-soluble solid that is classified as an aminocarbonylphenol. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, pharmacology, and medicine.
Mechanism of Action
The mechanism of action of 5-Amino-2-chlorophenol is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It is also believed to be involved in the regulation of cell signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Amino-2-chlorophenol are not yet fully understood. However, it is known to be a potent inhibitor of several metabolic enzymes, including glucose-6-phosphate dehydrogenase, glucose-6-phosphatase, and glycogen phosphorylase. It has also been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects in animal models.
Advantages and Limitations for Lab Experiments
5-Amino-2-chlorophenol has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthetic reactions. It is also relatively stable and non-toxic, making it a safe reagent to use in the laboratory. However, it is also important to note that 5-Amino-2-chlorophenol can be toxic in high concentrations and should be used with caution.
Future Directions
There are a number of potential future directions for research on 5-Amino-2-chlorophenol. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis and use as a reagent and catalyst in organic synthesis would be beneficial. Furthermore, further research into its potential toxicity and the development of safer and more efficient synthetic methods would be advantageous.
Synthesis Methods
5-Amino-2-chlorophenol is typically synthesized by a two-step process. The first step involves the reaction of an aromatic aldehyde with hydrochloric acid to form an aryl chlorohydrin. The second step involves the reaction of the aryl chlorohydrin with an amine in the presence of a base to form the desired 5-Amino-2-chlorophenol. This method is simple, efficient, and cost-effective.
Scientific Research Applications
5-Amino-2-chlorophenol is widely used in scientific research as a reagent, solvent, and catalyst. It is used in the synthesis of a variety of organic compounds such as amides, imines, and amines. It is also used in the synthesis of pharmaceuticals and other bioactive compounds. Additionally, it is used in the synthesis of dyes, pigments, and other industrial chemicals.
properties
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-4-9(7-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVRQJZRLVVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685955 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-2-chlorophenol | |
CAS RN |
1261920-13-1 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














